REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].Br[CH2:12][CH2:13]Br.C(=O)([O-])[O-].[Cs+].[Cs+].[BH4-].[Na+]>CN(C)C=O.C(O)C>[O:10]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:3]([CH2:4][OH:5])[C:2]=2[O:1][CH2:13][CH2:12]1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC=C1O
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
cesium carbonate
|
Quantity
|
118 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
Stir at 20° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux under nitrogen for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction to 20° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrate under high vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the ethanol and dimethylformamide
|
Type
|
ADDITION
|
Details
|
Dilute the residue with diethyl ether
|
Type
|
WASH
|
Details
|
wash with distilled water, 0.25 molar aqueous sodium hydroxide, and aqueous saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC2=C1C=CC=C2CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 26.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |